(+)-Diacetyl-L-tartaric anhydride

Descripción

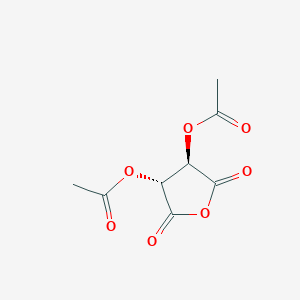

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKITKDHDMPGPW-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | O,O-Diacetyl tartaric acid anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-74-5 | |

| Record name | (+)-Diacetyl-L-tartaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Diacetyl tartaric acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLTARTARIC ANHYDRIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7XNF76O0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: (+)-Diacetyl-L-tartaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

(+)-Diacetyl-L-tartaric anhydride (B1165640), a chiral acylating agent derived from naturally abundant L-tartaric acid, serves as a critical reagent in modern organic synthesis. Its utility is most pronounced in the kinetic resolution of racemic alcohols and amines, a process of significant interest in the pharmaceutical industry for the production of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

(+)-Diacetyl-L-tartaric anhydride is a white to off-white crystalline powder. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H8O7 | |

| Molecular Weight | 216.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130-135 °C | |

| Purity | ≥98.0% | |

| Specific Rotation ([α]D20) | +95.0 to +105.0° (c=1 in Dichloromethane) | |

| Solubility | Soluble in dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). | |

| CAS Number | 6283-74-5 |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of L-tartaric acid with acetic anhydride.

Experimental Protocol: Synthesis from L-Tartaric Acid

Materials:

-

L-Tartaric acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)

Procedure:

-

In a round-bottom flask, suspend L-tartaric acid in an excess of acetic anhydride.

-

Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the L-tartaric acid.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the crude product by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.

Applications in Asymmetric Synthesis

The primary application of this compound is in the kinetic resolution of racemic alcohols and amines. This process relies on the differential rate of acylation of the two enantiomers of the substrate with the chiral anhydride.

Kinetic Resolution of Racemic Alcohols

In the presence of a suitable base, such as a tertiary amine, this compound selectively acylates one enantiomer of a racemic secondary alcohol at a faster rate, leaving the unreacted, slower-reacting enantiomer in excess. This allows for the separation of the two enantiomers.

Caption: Workflow for the kinetic resolution of a racemic alcohol.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

-

Racemic secondary alcohol

-

This compound (0.5-0.6 equivalents)

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Aprotic solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Magnetic stirrer

-

Chromatography column for separation

Procedure:

-

Dissolve the racemic secondary alcohol and the tertiary amine base in the aprotic solvent in a round-bottom flask.

-

Cool the solution to a specified temperature (e.g., 0 °C or -78 °C) to enhance selectivity.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction mixture at the specified temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC) until approximately 50% conversion is reached.

-

Quench the reaction by adding water or a dilute acid.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate it under reduced pressure.

-

Separate the resulting diastereomeric ester from the unreacted alcohol by column chromatography.

-

The enantiomerically enriched unreacted alcohol can be isolated directly. The diastereomeric ester can be hydrolyzed to recover the other enantiomer of the alcohol.

Logical Relationship of Synthesis and Application

The synthesis of this compound is a foundational step that enables its application in asymmetric synthesis, a critical process in modern chemistry and drug development.

Caption: From natural chiral precursor to valuable synthetic tool.

(+)-Diacetyl-L-tartaric anhydride chemical properties

An In-depth Technical Guide to (+)-Diacetyl-L-tartaric anhydride (B1165640)

Introduction

(+)-Diacetyl-L-tartaric anhydride, also known as DATA or (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl diacetate, is a versatile chiral building block with significant applications in the pharmaceutical, food, and chemical industries.[1][2] As a derivative of L-tartaric acid, a natural product, it serves as a crucial reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for drug development.[1] Its utility extends to the food industry, where it functions as a stabilizer and emulsifier, and to polymer chemistry for the synthesis of biodegradable materials.[1] This guide provides a comprehensive overview of its chemical properties, stability, reactivity, and detailed experimental protocols for its synthesis and handling.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its application in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₇ | [1][2][3] |

| Molecular Weight | 216.14 - 216.15 g/mol | [1][2][3] |

| CAS Number | 6283-74-5 | [1][2][3] |

| Appearance | White to off-white crystalline solid, powder, crystals, or needles.[1][2][3][4] | [1][2][3][4] |

| Melting Point | 130-135 °C | [1][3][4][5] |

| Optical Rotation | [α]20/D +91° to +97° (c=0.5, CHCl₃) | [1] |

| [α]20/D +59° (c=6, acetone) | [3] | |

| [α]D20 +97.2° (c=0.47, dry chloroform) | [6] | |

| Solubility | Soluble in methanol (B129727) and dichloromethane. Slightly soluble in water. Soluble in acetone (B3395972) and slightly soluble (when heated) in chloroform.[3][4][5] | [3][4][5] |

| Purity | ≥ 97% | [1] |

| Storage Conditions | Store at <0°C to 2-8°C. Moisture and heat sensitive. Store under inert gas.[1] | [1] |

Stability and Reactivity

This compound is a reactive compound with specific stability concerns that are critical for its proper handling and use.

-

Moisture Sensitivity : The compound is highly sensitive to moisture.[4][5] It reacts with water to hydrolyze back to the corresponding diacetyl-L-tartaric acid.[7]

-

Thermal Stability : While it has a defined melting point, attempts to recrystallize the anhydride often lead to decomposition and a lowered melting point.[4][6] It is also noted as being heat sensitive.

-

Stability in Storage : The product is not stable for long-term storage unless specific precautions are taken.[6] When stored in a simple stoppered bottle, it can become gummy, with its melting point dropping to around 100°C within three days.[4][6] Even when kept in a vacuum desiccator over P₂O₅, the melting point may drop by approximately one degree over four days before stabilizing.[4][6] For high-purity applications, it is recommended to prepare it freshly.[3][4]

-

Reactivity : As an anhydride, it is a potent acylating agent. It is widely used as a chiral derivatizing agent, particularly for amino alcohols.[3][4] It reacts with aromatic primary amines to yield either amides or imides, depending on the position of substituents on the aromatic ring.[8] It also serves as an HPLC derivatization reagent for UV/Vis detection.[3][4]

-

Incompatibilities : It should be segregated from alcohols, water, and oxidizing agents.[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for its diastereomer and is widely cited.[6][9][10]

Materials:

-

Anhydrous, powdered L-tartaric acid (0.27 mole, e.g., 40 g)

-

Acetic anhydride (1.33 moles, e.g., 136 g or 126 mL)

-

Concentrated sulfuric acid (e.g., 1.2 mL)

-

Cold absolute ether

Equipment:

-

500-mL three-necked round-bottom flask

-

Liquid-sealed mechanical stirrer

-

Two reflux condensers

-

Heating mantle

-

Ice bath

-

15-cm Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide (P₂O₅) and paraffin (B1166041) shavings

Procedure:

-

Reaction Setup : In the 500-mL flask equipped with a stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.[6][9]

-

Addition of Reagents : Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL) of acetic anhydride. Add this solution to the tartaric acid while stirring.[6][9] The reaction is exothermic, and the tartaric acid will dissolve. The use of a large flask and two condensers is advised due to the initial vigor of the reaction.[6]

-

Reflux : Gently heat the solution under reflux with continued stirring for 10 minutes.[6][9]

-

Crystallization : Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to crystallize the product.[6][9]

-

Filtration and Washing : Collect the crude crystalline product on a Büchner funnel.[6][9] Wash the crystals twice with 20-mL portions of dry benzene.[6][9]

-

Ether Slurry : Mechanically stir the washed product with 175 mL of cold absolute ether.[6][9]

-

Final Filtration and Drying : Filter the product again and place it in a vacuum desiccator over P₂O₅ and paraffin shavings for 24 hours.[6][9]

-

Yield : The expected yield is 71–77% (41–44.5 g), with a melting point of 133–134°C.[6][9]

Protocol 2: Purification

For material that may have degraded or shows impurities (such as hydroxyl bands in an IR spectrum), a repurification step can be performed.

Procedure:

-

If an IR spectrum shows OH bands, reflux 4 g of the anhydride in 12.6 mL of acetic anhydride containing a few drops of concentrated H₂SO₄ for 10 minutes in a large flask.[3]

-

Pour the mixture onto ice to precipitate the product.[3]

-

Collect the crystals by filtration.[3]

-

Wash the collected crystals with dry benzene (2 x 2 mL), followed by stirring with 17 mL of cold diethyl ether.[3]

-

Filter and dry the purified product in a vacuum desiccator over P₂O₅.[3]

Protocol 3: Determination of Optical Purity

The optical purity of the final product is a critical parameter. A common method involves hydrolysis followed by HPLC analysis.

Procedure Outline:

-

Hydrolyze the this compound sample to form O,O'-diacetyl-L-tartaric acid.[10]

-

Analyze the resulting diacid product by HPLC using a chiral column (e.g., CHIRACEL OJ) to determine the enantiomeric purity.[10]

Visualizations

To better illustrate the synthesis, reactivity, and handling of this compound, the following diagrams are provided.

Caption: A workflow diagram illustrating the key stages of synthesis and purification.

Caption: Reaction pathway showing the formation of amides or imides.

Caption: Logical flow from core properties to required actions and consequences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6283-74-5 [m.chemicalbook.com]

- 4. This compound | 6283-74-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]

- 10. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Diacetyl-L-tartaric Anhydride (B1165640): Structure, Stereochemistry, and Applications

(+)-Diacetyl-L-tartaric anhydride is a versatile chiral building block with significant applications in asymmetric synthesis and pharmaceutical development. Its rigid, stereochemically defined structure makes it an excellent chiral auxiliary and a valuable reagent for the resolution of racemic mixtures. This guide provides a comprehensive overview of its structure, stereochemistry, properties, synthesis, and key applications in scientific research and drug development.

Chemical Structure and Stereochemistry

This compound, systematically named [(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate[1][2], is a cyclic anhydride derived from L-tartaric acid. The core of the molecule is a five-membered tetrahydrofuran-2,5-dione ring. The stereochemistry is defined by the (3R,4R) configuration, inherited from the parent L-tartaric acid. The two stereocenters at positions 3 and 4 of the furan (B31954) ring each bear an acetate (B1210297) group.

The specific rotation of this compound is a key indicator of its enantiomeric purity.

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₇ | [1][3] |

| Molecular Weight | 216.15 g/mol | [3] |

| Appearance | White to almost white powder or crystals | [2][3] |

| Melting Point | 131 - 135 °C | [2][3] |

| Optical Rotation [α]20/D | +91° to +97° (c=0.5, CHCl₃) | [3] |

| Optical Rotation [α]20/D | +56° to +62° (c=6, acetone) | [2][4] |

| CAS Number | 6283-74-5 | [1][3] |

| Purity | ≥ 97% | [3] |

| Solubility | Soluble in acetone (B3395972) and chloroform. Slightly soluble in water. | [5] |

| Storage Conditions | Store at <0 °C, moisture sensitive. | [3][5] |

Synthesis

This compound is typically synthesized from L-tartaric acid through a reaction with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid.[6][7][8] The acetic anhydride serves as both the acetylating agent and the dehydrating agent to form the cyclic anhydride.

Caption: Figure 2. Synthesis of this compound

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of diacetyl-d-tartaric anhydride, which is analogous to the synthesis of the L-enantiomer.[6][7]

Materials:

-

Anhydrous, powdered L-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Cold absolute ether

-

Phosphorus pentoxide

-

Paraffin (B1166041) shavings

Equipment:

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Ice bath

-

15-cm Büchner funnel

-

Vacuum desiccator

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.

-

Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.

-

Add the acetic anhydride solution to the flask and start the stirrer. The reaction is exothermic, and the tartaric acid will dissolve.

-

Gently heat the solution to reflux with stirring for 10 minutes.

-

Pour the hot solution into a beaker and cool for 1 hour in an ice bath to induce crystallization.

-

Collect the crude crystalline product on a 15-cm Büchner funnel.

-

Wash the crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the washed product with 175 mL of cold absolute ether, then filter.

-

Dry the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.

Yield: 71–77% Melting Point of Crude Product: 133–134°C

Note: The product is not stable and should be prepared fresh as needed.[6] It is sensitive to moisture and will become gummy if not stored properly in a desiccator.[5][9] Attempts to recrystallize the anhydride often lead to decomposition.[6]

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

Chiral Auxiliary and Resolving Agent

Its primary application is as a chiral auxiliary in asymmetric synthesis.[3] By reacting with a racemic mixture of amines, alcohols, or amino alcohols, it forms diastereomeric derivatives that can be separated by chromatography or fractional crystallization. This is a crucial step in the production of enantiomerically pure compounds, which is often a requirement for pharmaceuticals.

Chiral Derivatizing Agent for Analysis

In analytical chemistry, it is used as a chiral derivatizing agent for the enantiomeric separation and quantification of various compounds by chromatography (HPLC, UPLC-MS/MS).[4][5][9][10] For example, it has been used for the determination of enantiomeric vigabatrin (B1682217) in mouse serum and trantinterol in rat plasma.[4][5][9][10]

Building Block in Organic Synthesis

As a chiral building block, it provides a scaffold for the synthesis of complex, stereochemically defined molecules.[11] Its anhydride functionality allows for facile reactions with nucleophiles, such as amines, to form amides and imides, which can be further elaborated into more complex structures.[12]

Caption: Figure 3. Key Application Areas

Safety and Handling

This compound is moisture-sensitive and should be handled in a dry environment.[5] It is advisable to use personal protective equipment, including gloves, eye protection, and a dust mask.[4] Store the compound in a tightly sealed container at low temperatures (<0 °C) to maintain its stability.[3]

Conclusion

This compound is a cornerstone chiral reagent in modern organic and pharmaceutical chemistry. Its well-defined stereochemistry, coupled with its reactivity, makes it an indispensable tool for the synthesis and analysis of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and development.

References

- 1. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]

- 5. This compound CAS#: 6283-74-5 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]

- 8. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

- 9. This compound | 6283-74-5 [chemicalbook.com]

- 10. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Synthesis of (+)-Diacetyl-L-tartaric Anhydride from L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (+)-Diacetyl-L-tartaric anhydride (B1165640), a crucial chiral building block in organic synthesis and pharmaceutical development. The document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Introduction

(+)-Diacetyl-L-tartaric anhydride is a versatile reagent widely employed for the chiral derivatization of alcohols and amines, facilitating their separation and analysis. Its utility in the synthesis of complex molecules makes a thorough understanding of its preparation essential for researchers in organic chemistry and drug discovery. This guide details a reliable and well-established procedure for its synthesis from L-tartaric acid.

Reaction Scheme

The synthesis involves the diacetylation of the hydroxyl groups of L-tartaric acid and subsequent intramolecular dehydration to form the cyclic anhydride. Acetic anhydride serves as both the acetylating agent and the dehydrating agent, with concentrated sulfuric acid acting as a catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound from L-tartaric acid.

| Parameter | Value | Reference |

| Reactants | ||

| L-tartaric acid | 40 g (0.27 mole) | [1][2] |

| Acetic anhydride | 136 g (126 ml, 1.33 moles) | [1][2] |

| Concentrated Sulfuric Acid | 1.2 ml | [1][2] |

| Reaction Conditions | ||

| Heating | Gentle reflux | [1][2] |

| Reaction Time | 10 minutes | [1][2] |

| Product Characteristics | ||

| Yield | 41–44.5 g (71–77%) | [1][2][3] |

| Melting Point | 133–134°C | [1][2][3] |

| Specific Optical Rotation ([α]D20) | +97.2° (c = 0.47 in dry chloroform) | [1][2] |

| Alternate Specific Optical Rotation ([α]20/D) | +59° (c = 6 in acetone) | [4] |

| Appearance | White crystalline solid | [5] |

| Molecular Formula | C₈H₈O₇ | [5][6] |

| Molecular Weight | 216.14 g/mol | [5] |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

4.1. Materials and Equipment

-

Anhydrous, powdered L-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Cold absolute ether

-

500-ml three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Beaker

-

Ice bath

-

15-cm Büchner funnel

-

Vacuum desiccator

-

Phosphorus pentoxide

-

Paraffin (B1166041) shavings

4.2. Procedure

-

Reaction Setup : In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid. Note: The reaction can be vigorous initially; the use of a large flask and two condensers is recommended.[1]

-

Addition of Reagents : Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride. Add this solution to the flask containing L-tartaric acid and start the stirrer. The mixture will warm up as the tartaric acid dissolves.[1][2]

-

Reaction : Gently heat the solution to reflux with continuous stirring for 10 minutes.[1][2]

-

Crystallization : Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization of the product.[1][2][7]

-

Isolation of Crude Product : Collect the crude crystalline product using a 15-cm Büchner funnel.[1][2]

-

Washing and Purification :

-

Drying : Place the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry.[1][2]

4.3. Product Stability

The resulting this compound is not stable and should be prepared as needed.[1] When stored in a vacuum desiccator over phosphorus pentoxide and paraffin, the melting point may drop by approximately 1 degree over the first four days before stabilizing.[1] If stored in a standard stoppered bottle, the product can become gummy, with a significant drop in melting point within three days.[1] Attempts to recrystallize the anhydride often lead to decomposition.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Alternative Catalysts

While concentrated sulfuric acid is a common catalyst, other acids have also been utilized for the acetylation of tartaric acid, including hydrogen chloride and 85% phosphoric acid.[1] Another patented method describes the use of thionyl chloride in the presence of a catalyst such as ferric chloride, zinc chloride, or aluminum chloride.[8]

Conclusion

The synthesis of this compound from L-tartaric acid is a straightforward and well-documented procedure that provides a valuable chiral reagent in good yield. Adherence to the detailed protocol, particularly with respect to the anhydrous conditions and proper handling of the unstable product, is critical for successful synthesis. This guide provides the necessary information for researchers and professionals to confidently prepare this important compound for their synthetic needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]

- 3. Buy (-)-Diacetyl-L-tartaric Acid | 51591-38-9 [smolecule.com]

- 4. This compound CAS#: 6283-74-5 [m.chemicalbook.com]

- 5. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 6283-74-5 | Benchchem [benchchem.com]

- 8. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (+)-Diacetyl-L-tartaric anhydride (CAS

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diacetyl-L-tartaric anhydride (B1165640), with CAS number 6283-74-5, is a versatile and highly valuable chiral reagent in modern organic chemistry. Derived from naturally abundant L-tartaric acid, this anhydride serves as a powerful tool in asymmetric synthesis and the separation of enantiomers. Its applications are particularly significant in the pharmaceutical industry, where the stereochemistry of drug molecules is critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (+)-diacetyl-L-tartaric anhydride, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its effective use in research and development.

Introduction

Chirality plays a pivotal role in the functionality of bioactive molecules. The differential interaction of enantiomers with a chiral biological environment necessitates the development of enantiomerically pure pharmaceuticals. This compound has emerged as a key player in this endeavor, primarily functioning as a chiral building block, a resolving agent for racemic mixtures, and a derivatizing agent for the analytical separation of enantiomers.[1] Its rigid structure and readily available chirality make it an effective tool for inducing stereoselectivity in a variety of chemical transformations.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6283-74-5 | [1] |

| Molecular Formula | C₈H₈O₇ | [1] |

| Molecular Weight | 216.15 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 131 - 135 °C | [1] |

| Optical Rotation [α]20/D | +91° to +97° (c=0.5, CHCl₃) | [1] |

| Purity | ≥ 97% | [1] |

| Solubility | Soluble in methanol (B129727) and dichloromethane. | [2] |

Synthesis

The synthesis of this compound is typically achieved through the acylation and subsequent dehydration of L-tartaric acid. A reliable and commonly cited method involves the reaction of L-tartaric acid with acetic anhydride in the presence of a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the D-enantiomer and is directly applicable to the L-enantiomer by starting with L-tartaric acid.[3][4]

Materials:

-

Anhydrous, powdered L-tartaric acid (1.0 mole)

-

Acetic anhydride (5.0 moles)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 moles)

-

Dry benzene

-

Cold absolute ether

Equipment:

-

Three-necked round-bottom flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Ice bath

-

Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide and paraffin (B1166041) shavings

Procedure:

-

In a 500-mL three-necked round-bottom flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.

-

Add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride and start the stirrer. The reaction may be vigorous initially.

-

The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux with stirring for 10 minutes.

-

Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.

-

Collect the crude crystalline product on a Büchner funnel.

-

Wash the crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the crystals with 175 mL of cold absolute ether, then filter again.

-

Dry the product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.

Expected Yield: 71–77%.[3]

Note: The product is not stable and should be prepared fresh as needed. It is sensitive to moisture and can decompose upon attempts to recrystallize.[3]

Applications in Asymmetric Synthesis and Drug Development

This compound is a cornerstone in several stereoselective methodologies crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Chiral Derivatizing Agent for Enantiomeric Separation by HPLC

A primary application of this compound is as a chiral derivatizing agent. It reacts with racemic compounds containing nucleophilic groups, such as amines and alcohols, to form a mixture of diastereomers. These diastereomers possess different physical properties and can be separated using standard achiral chromatography techniques, most notably High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for enantiomeric analysis using this compound.

-

Propranolol: A sensitive HPLC method was developed for the stereoselective assay of (R)- and (S)-propranolol in human plasma. The method involves derivatization with this compound (or its enantiomer) and subsequent separation of the resulting diastereomers on a reversed-phase column with fluorescence detection. The assay is accurate and reproducible in the ng/mL concentration range.

-

Vigabatrin (B1682217): This antiepileptic drug is administered as a racemate, with only the S-enantiomer being therapeutically active. This compound is used as a chiral derivatizing agent to produce diastereomeric derivatives of vigabatrin enantiomers, which are then resolved by reversed-phase chromatography.

-

Trantinterol: The enantioselective determination of trantinterol in rat plasma has been achieved by derivatization with this compound followed by UPLC-MS/MS analysis.[2]

-

Amino Alcohols: This reagent is widely employed for the chiral derivatization of amino alcohols, enabling their separation by HPLC with UV/Vis detection.[2]

Table 2: Application as a Chiral Derivatizing Agent

| Racemic Compound | Analytical Method | Key Findings | Reference(s) |

| Propranolol | HPLC with fluorescence detection | Sensitive and reproducible assay for enantiomers in plasma. | |

| Vigabatrin | UHPLC-Q-TOF-MS | Effective resolution of enantiomers for pharmacokinetic studies. | |

| Trantinterol | UPLC-MS/MS | Enantioselective determination in biological matrices. | [2] |

| Amino Alcohols | HPLC with UV/Vis detection | General reagent for the chiral derivatization and separation. | [2] |

Chiral Resolving Agent

This compound can be used to resolve racemic mixtures of amines and alcohols through the formation of diastereomeric amides or esters, respectively. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.

Caption: General workflow for chiral resolution.

While the principle is well-established, specific quantitative data for resolutions using this compound can be found in specialized literature. For instance, the resolution of racemic amines like α-methylbenzylamine with tartaric acid (the precursor to the anhydride) is a classic example demonstrating the formation of diastereomeric salts with different solubilities, allowing for the isolation of one enantiomer.[5]

Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The chiral environment provided by the auxiliary favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse. This methodology is a cornerstone of modern asymmetric synthesis.[1]

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is an indispensable tool for chemists engaged in the synthesis and analysis of chiral molecules. Its utility as a chiral derivatizing agent for HPLC, a resolving agent for racemic mixtures, and a chiral auxiliary in asymmetric synthesis makes it a versatile reagent in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chiral building block.

References

A Technical Guide to (+)-Diacetyl-L-tartaric anhydride: Properties, Synthesis, and Applications in Chiral Separation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Diacetyl-L-tartaric anhydride (B1165640), a versatile chiral reagent. With a molecular weight of 216.14 g/mol , this compound is a cornerstone in the field of stereochemistry, particularly for the resolution of racemic mixtures in pharmaceutical development and other scientific disciplines.[1][2][3][4] This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its primary application as a chiral resolving agent, complete with a generalized experimental procedure.

Core Properties and Specifications

(+)-Diacetyl-L-tartaric anhydride is a white crystalline solid.[5] Key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Weight | 216.14 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₈O₇ | [1][2][4] |

| Melting Point | 130-135 °C (literature) | [1] |

| Optical Rotation | [α]20/D +59°, c = 6 in acetone | |

| CAS Number | 6283-74-5 | [1][2][4] |

| Solubility | Soluble in methanol (B129727) and dichloromethane; slightly soluble in water. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation and dehydration of L-tartaric acid. The following protocol is a widely recognized method.[6]

Experimental Protocol: Synthesis

Materials:

-

L-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Dry benzene (B151609) (for washing)

-

Cold absolute ether (for washing)

-

Phosphorus pentoxide (for desiccation)

-

Paraffin (B1166041) shavings (for desiccation)

Equipment:

-

500-ml three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Beaker

-

Ice bath

-

Büchner funnel

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.

-

Addition of Reagents: Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride. Add this solution to the flask and start the stirrer.

-

Reaction: The mixture will warm up as the tartaric acid dissolves. Heat the solution gently under reflux with stirring for 10 minutes. The reaction can be vigorous initially, hence the use of a large flask and two condensers is advised.

-

Crystallization: Pour the solution into a beaker and cool it for 1 hour in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-ml portions of dry benzene. Subsequently, stir the product mechanically with 175 ml of cold absolute ether and filter again.

-

Drying: Place the product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry. The yield of diacetyl-d-tartaric anhydride is typically in the range of 71–77%.

Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator, but the melting point may decrease over time. Attempts to recrystallize the anhydride often lead to decomposition.[5]

Application in Chiral Resolution of Amines

This compound is a highly effective chiral resolving agent, particularly for the separation of racemic amines.[7] The fundamental principle involves the reaction of the racemic amine with the chiral anhydride to form a pair of diastereomeric amides or imides. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8][9]

Generalized Experimental Protocol: Chiral Resolution

1. Derivatization:

- Dissolve the racemic amine in a suitable aprotic solvent.

- Add an equimolar amount of this compound to the solution.

- The reaction proceeds to form a mixture of two diastereomeric amides.

2. Separation of Diastereomers:

- The diastereomers will have different solubilities in the chosen solvent.

- One diastereomer will preferentially crystallize out of the solution upon cooling or concentration.

- The crystallized diastereomer is isolated by filtration.

3. Hydrolysis and Recovery:

- The separated diastereomer is then hydrolyzed, typically under acidic or basic conditions, to cleave the amide bond.

- This regenerates the chiral resolving agent and yields the enantiomerically pure amine.

- The pure enantiomer can then be isolated and purified.

This process is a cornerstone in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect.[10][11][12]

Workflow and Pathway Visualizations

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the synthesis and chiral resolution workflows.

Caption: Synthesis workflow for this compound.

Caption: Generalized workflow for chiral resolution using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6283-74-5 [chemicalbook.com]

- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. benthamscience.com [benthamscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.skku.edu [pure.skku.edu]

- 12. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (+)-Diacetyl-L-tartaric Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Diacetyl-L-tartaric anhydride (B1165640), a crucial chiral building block in pharmaceutical and chemical synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This document collates available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practice.

Core Topic: Solubility Profile of (+)-Diacetyl-L-tartaric Anhydride

Data Presentation: Solubility in Common Organic Solvents

The following table summarizes the known qualitative solubility of this compound in a range of organic solvents. It is important to note that this information is based on descriptive accounts rather than precise quantitative measurements at specified temperatures.

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Methanol | Polar Protic | Soluble | [1][2][3] |

| Dichloromethane (DCM) | Halogenated | Soluble | [1][2][3] |

| Acetone (B3395972) | Polar Aprotic | Soluble | [3][4] |

| Chloroform | Halogenated | Slightly Soluble (solubility increases with heat) | [3][4] |

| Water | Polar Protic | Slightly Soluble | [1][2][3] |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, while "slightly soluble" suggests limited dissolution. An optical rotation measurement has been reported in acetone at a concentration of c=6, implying significant solubility in this solvent[4][5].

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data, the "shake-flask" or "analytical stirred-flask" method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Analytical balance

-

Syringes and syringe filters (chemically resistant, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours. This allows the excess solid to settle, leaving a clear supernatant.

-

Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid disturbing the settled solid.

-

Immediately attach a syringe filter to the syringe and filter the aliquot into a pre-weighed volumetric flask. This step removes any fine, undissolved particles that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical technique such as HPLC-UV or GC-FID. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

-

Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Technical Guide: Stability and Storage of (+)-Diacetyl-L-tartaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (+)-Diacetyl-L-tartaric anhydride (B1165640). The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this important chiral building block.

Core Stability Profile

(+)-Diacetyl-L-tartaric anhydride is a moisture-sensitive compound. Its stability is significantly influenced by environmental conditions, particularly the presence of water. The primary degradation pathway is hydrolysis, which results in the opening of the anhydride ring to form diacetyl-L-tartaric acid.

Key Stability Characteristics:

-

Moisture Sensitivity: The compound readily reacts with water. Exposure to moist air or aqueous solutions will lead to hydrolysis and a decrease in purity.[1]

-

Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation. Attempts to recrystallize the anhydride at higher temperatures may lead to decomposition.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, alcohols, and water.[1][3]

-

Physical Appearance upon Degradation: When stored improperly in the presence of moisture, the crystalline solid can become gummy, indicating significant degradation.[2]

Quantitative Stability Data

Specific kinetic data on the degradation of this compound under various conditions (e.g., pH, temperature) is not extensively available in peer-reviewed literature. The tables below present a summary of the qualitative and semi-quantitative information gathered from material safety data sheets and related publications. Researchers are encouraged to perform their own stability studies to determine precise degradation rates under their specific experimental conditions.

Table 1: Summary of Physicochemical and Stability Properties

| Property | Value/Observation | Source(s) |

| Molecular Formula | C₈H₈O₇ | [1] |

| Molecular Weight | 216.15 g/mol | [1] |

| Appearance | White crystalline flakes or powder | [3] |

| Melting Point | 130-135 °C (decomposes) | [4] |

| Water Solubility | Reacts to form diacetyl-L-tartaric acid | [3] |

| Stability | Moisture sensitive | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, water, alcohols | [1][3] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |

Table 2: Influence of Storage Conditions on Stability

| Condition | Observation | Recommendation | Source(s) |

| Refrigerated (2-8 °C), Dry | Stable for extended periods | Recommended Storage | [4] |

| Vacuum Desiccator (over P₂O₅) | Melting point drops slightly over days, then stabilizes. | Suitable for short-term storage. | [2] |

| Room Temperature (in a stoppered bottle) | Becomes gummy within a few days. | Not recommended. | [2] |

| Presence of Moisture | Rapid hydrolysis to diacetyl-L-tartaric acid. | Strict exclusion of moisture is critical. | [1][3] |

Degradation Pathway

The principal degradation pathway for this compound is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to the formation of diacetyl-L-tartaric acid.

Caption: Hydrolysis pathway of this compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-

Temperature: Keep refrigerated at 2-8°C.[4]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Container: Use a tightly sealed container to prevent moisture ingress. Polyethylene or polypropylene (B1209903) containers are suitable.[3]

-

Location: Store in a dry, cool, and well-ventilated area away from incompatible materials.[5]

Experimental Protocol: Forced Degradation Study

The following is a representative protocol for a forced degradation study of this compound, based on ICH guidelines. This study is designed to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphoric acid or other suitable buffer components for HPLC mobile phase

Experimental Workflow:

Caption: A typical workflow for a forced degradation study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a non-aqueous solvent where it is stable, such as acetonitrile, at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for a specified time (e.g., 5, 15, 30, 60 minutes). Due to the high reactivity of anhydrides with bases, the degradation is expected to be rapid.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in the initial solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to a light source that complies with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

-

Maintain a control sample protected from light.

-

After a specified exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze the samples by HPLC.

-

HPLC Method Development:

-

A stability-indicating HPLC method should be developed to separate the intact this compound from all potential degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for quantification.

-

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable chiral reagent that requires careful handling and storage due to its inherent moisture sensitivity. The primary mode of degradation is hydrolysis to diacetyl-L-tartaric acid. For optimal stability, the compound must be stored in a refrigerated, dry, and inert environment. While specific quantitative stability data is limited in the public domain, the provided forced degradation protocol offers a framework for researchers to generate this data and develop a validated stability-indicating analytical method tailored to their specific needs. This will ensure the quality and reliability of the material in research and development applications.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Chirality: A Technical Guide to the Discovery and Application of Tartaric Acid Derivatives in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tartaric acid and its derivatives in the field of chiral resolution. From the foundational discoveries of Louis Pasteur to modern applications in pharmaceutical development, this document provides a comprehensive overview of the history, underlying principles, and practical application of these indispensable resolving agents. Detailed experimental protocols for key procedures and a quantitative analysis of the efficiency of various tartaric acid derivatives are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Pasteur's Pliers to Modern Resolving Agents

The story of chiral resolution is inextricably linked with tartaric acid. In 1832, the French physicist Jean-Baptiste Biot first observed the optical activity of tartaric acid, noting its ability to rotate the plane of polarized light.[1] This peculiar property of a compound derived from wine lees set the stage for a groundbreaking discovery.

It was the young French chemist, Louis Pasteur, who in 1848 provided the seminal breakthrough that would establish the field of stereochemistry.[2] While studying the crystals of sodium ammonium (B1175870) tartrate, a derivative of tartaric acid, Pasteur observed the presence of two distinct, mirror-image crystal forms (enantiomorphs).[2] With the meticulous use of tweezers, he painstakingly separated these two crystal types. To his astonishment, when dissolved, one set of crystals rotated plane-polarized light to the right (dextrorotatory), identical to the naturally occurring tartaric acid, while the other set rotated it to the left (levorotatory) to the same degree.[2] A mixture of equal quantities of the two, known as a racemic mixture, showed no optical activity.[1] This elegant experiment was the first-ever demonstration of chiral resolution and provided the first tangible evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other.[2]

Pasteur's work laid the theoretical groundwork for the primary method of chiral resolution used for over a century: the formation of diastereomeric salts. He later demonstrated this principle in 1853 by resolving racemic tartaric acid using an optically active base, (+)-cinchotoxine. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

Over the years, chemists have developed a vast arsenal (B13267) of chiral resolving agents, yet tartaric acid and its derivatives remain some of the most versatile and widely used. Their availability from natural sources, relatively low cost, and the ability to be chemically modified to fine-tune their resolving power have cemented their importance in both academic research and industrial-scale synthesis of enantiomerically pure compounds.

Quantitative Analysis of Tartaric Acid Derivatives in Chiral Resolution

The effectiveness of a chiral resolving agent is determined by its ability to produce a diastereomeric salt with one enantiomer that has significantly different properties (most commonly, lower solubility) than the salt formed with the other enantiomer. This leads to a high diastereomeric excess (de%) in the crystalline phase and, consequently, a high enantiomeric excess (ee%) of the desired enantiomer after liberation from the salt. The yield of the resolved enantiomer is also a critical factor in assessing the overall efficiency of the process.

The following tables summarize quantitative data from various studies on the chiral resolution of different racemic compounds using tartaric acid and its derivatives.

Table 1: Chiral Resolution of Racemic Amines and Amine Derivatives

| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Not specified | Not specified | 82.5 | [3] |

| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not specified | Not specified | 57.9 | [3] |

| N-methylamphetamine | (2R,3R)-Tartaric acid (TA) | Not specified | Not specified | < 5 | [3] |

| Amlodipine | d-Tartaric acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [1] |

| Finerenone | D-Dibenzoyl tartaric acid (D-DBTA) | Ethanol-water | Not specified | ~10% lower than D-DOTA | [4][5] |

| Finerenone | D-Ditoluoyl tartaric acid (D-DTTA) | Ethanol-water | Not specified | ~10% lower than D-DOTA | [4][5] |

| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol-water | Not specified | Highest of the three | [4][5] |

Table 2: Chiral Resolution of Racemic Amino Acids

| Racemic Compound | Resolving Agent | Method | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| dl-Leucine (B559552) | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Multi-stage crystallization | Not specified | 91.20 (for D-Leu) | [6] |

| dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Multi-stage crystallization | Not specified | -73.32 (for L-Leu) | [6] |

Key Experimental Protocols

The following sections provide detailed methodologies for the chiral resolution of a racemic carboxylic acid and a racemic amine using the principle of diastereomeric salt formation.

Resolution of a Racemic Carboxylic Acid: (±)-Ibuprofen

This protocol details the resolution of racemic ibuprofen (B1674241) using the enantiomerically pure amine, (S)-(-)-α-phenylethylamine.

Materials:

-

Racemic ibuprofen

-

(S)-(-)-α-phenylethylamine

-

Potassium hydroxide (B78521) (KOH)

-

2 M Sulfuric acid (H₂SO₄)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)

-

Heating/stirring plate

-

Vacuum filtration apparatus

Procedure:

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution.

-

Heat the mixture to 75-85 °C with stirring until the ibuprofen dissolves.

-

Slowly add 1.833 g of (S)-(-)-α-phenylethylamine to the hot solution. A precipitate of the (S)-ibuprofen-(S)-amine diastereomeric salt should form.

-

Continue stirring at 75-85 °C for approximately 40 minutes.

-

Allow the mixture to cool slowly to room temperature to complete the crystallization process.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.

-

Allow the crystals to air dry on the filter paper.

-

-

Recrystallization of the Diastereomeric Salt (Optional, for higher purity):

-

The collected diastereomeric salt can be recrystallized from a suitable solvent, such as 2-propanol, to enhance its diastereomeric purity.

-

-

Liberation of the Enantiomerically Enriched Ibuprofen:

-

Suspend the diastereomeric salt crystals in a beaker containing 25 mL of 2 M H₂SO₄.

-

Stir the mixture for several minutes. The strong acid will protonate the ibuprofen, liberating it from the amine salt.

-

Transfer the mixture to a separatory funnel and extract the (S)-(+)-ibuprofen into an organic solvent like diethyl ether.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (S)-(+)-ibuprofen.

-

-

Analysis:

-

Determine the yield and melting point of the recovered ibuprofen.

-

The enantiomeric excess can be determined by polarimetry, comparing the observed specific rotation to the literature value for pure (S)-(+)-ibuprofen, or by chiral HPLC.

-

Resolution of a Racemic Amine: (±)-α-Methylbenzylamine

This protocol describes the resolution of a racemic amine using an enantiomerically pure carboxylic acid, (+)-tartaric acid.

Materials:

-

Racemic α-methylbenzylamine

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Heating plate

-

Vacuum filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.

-

Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will heat up.

-

Allow the solution to stand undisturbed at room temperature. Crystals of the diastereomeric salt will form.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Partially dissolve the collected salt in 20 mL of water in a beaker.

-

Slowly add 3-4 mL of 50% NaOH solution until the salt completely dissolves. This will deprotonate the amine, causing it to separate as an oily layer.

-

Transfer the mixture to a separatory funnel and extract the liberated amine with three portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification and Analysis:

-

The amine can be further purified by distillation.

-

Determine the yield of the resolved amine.

-

The enantiomeric excess can be determined by measuring the optical rotation of the product and comparing it to the known value for the pure enantiomer.

-

Visualizing the Process: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and application of tartaric acid derivatives in chiral resolution.

Conclusion

From its serendipitous discovery in the 19th century to its current status as a workhorse in modern organic synthesis, tartaric acid and its derivatives have played an unparalleled role in our ability to isolate and study stereoisomers. The principles of chiral resolution, first demonstrated by Louis Pasteur with tartaric acid salts, remain a cornerstone of enantioselective synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can mean the difference between a therapeutic effect and toxicity. This guide has provided a historical context, quantitative data on the efficacy of various tartaric acid derivatives, and detailed experimental protocols to serve as a practical resource for scientists and researchers. The continued development and application of these remarkable chiral resolving agents will undoubtedly continue to be a driving force in the advancement of chemical and pharmaceutical sciences.

References

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chegg.com [chegg.com]

- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Role of (+)-Diacetyl-L-tartaric Anhydride as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Diacetyl-L-tartaric anhydride (B1165640), a derivative of naturally occurring L-tartaric acid, stands as a versatile and effective chiral auxiliary in modern organic synthesis. Its rigid, C2-symmetric structure and ready availability make it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth exploration of its applications, mechanisms, and experimental protocols, offering a comprehensive resource for professionals in the field of drug discovery and development. The ability to control the stereochemistry of a reaction is paramount in the synthesis of pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic effect while the other may be inactive or even harmful.[1] (+)-Diacetyl-L-tartaric anhydride serves as a powerful tool in achieving this control, facilitating the production of enantiomerically pure compounds.[2]

Core Applications in Asymmetric Synthesis

The primary role of this compound as a chiral auxiliary is to be temporarily incorporated into a prochiral substrate, direct the stereochemical course of a subsequent reaction, and then be removed to yield an enantiomerically enriched product. This strategy is widely employed in a range of asymmetric reactions.

One of the key applications lies in the synthesis of chiral amides and imides. The reaction of this compound with primary aromatic amines can yield either chiral amides or imides, depending on the substitution pattern of the amine.[3] For instance, ortho-substituted anilines tend to form amides, while para-substituted anilines predominantly yield imides.[3] These chiral amides and imides can then serve as precursors for a variety of biologically active molecules.

Furthermore, this compound is utilized as a chiral derivatizing agent for the enantioselective separation and analysis of racemic compounds, particularly amino alcohols, by high-performance liquid chromatography (HPLC).[4] This application is crucial for quality control and pharmacokinetic studies in drug development.

Reaction Mechanisms and Stereochemical Control

The stereodirecting power of this compound stems from its well-defined stereochemistry and the conformational rigidity it imparts to the transition state of a reaction. When attached to a substrate, the bulky acetylated tartrate moiety effectively shields one face of the reactive center, forcing an incoming reagent to attack from the less sterically hindered face. This steric hindrance is the primary factor governing the diastereoselectivity of the reaction.

The general workflow for utilizing this compound as a chiral auxiliary can be visualized as follows:

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols